molecular formula C23H28N2O4 B2647972 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide CAS No. 921519-20-2

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide

Cat. No. B2647972
CAS RN: 921519-20-2
M. Wt: 396.487
InChI Key: YMUXUIPXJQHWQJ-UHFFFAOYSA-N
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Description

“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide” is a chemical compound . Unfortunately, there is not much information available about this specific compound in the literature.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .

Scientific Research Applications

Structure-Activity Relationships in Serotonin Receptor Antagonists

A study on the development of potent serotonin-3 (5-HT3) receptor antagonists examined the structure-activity relationships (SAR) of various compounds, including those with complex heteroaromatic rings. The research identified potent 5-HT3 receptor antagonistic activity through extensive SAR studies, highlighting the importance of specific aromatic moieties in enhancing activity. This suggests potential applications of structurally complex compounds in modulating serotonin receptors, which could be relevant for the specified compound given its structural complexity (Harada et al., 1995).

Antifungal and Antimicrobial Applications

Another study described the synthesis and evaluation of novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, demonstrating moderate to high antifungal activities against several phytopathogenic fungi. This indicates potential applications of compounds with similar structural frameworks in developing new antifungal agents for crop protection (Yang et al., 2017).

Novel Polycyclic Systems for Drug Development

Research into novel polycyclic systems containing benzodiazepine and isoindolinone fragments has led to the synthesis of unique fused pentacyclic structures. These compounds were explored for their potential in drug development, demonstrating the versatility of complex polycyclic systems in medicinal chemistry, which may extend to the applications of the specified compound (Ukhin et al., 2011).

Synthesis and Photophysical Properties of Novel Compounds

A study on the synthesis and photophysical properties of novel oxazapolycyclic skeletons, which are structurally related to the specified compound, provides insights into the potential applications of such compounds in materials science, including their use in organic light-emitting diodes (OLEDs) and as fluorescent markers due to their strong blue emission properties (Petrovskii et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is particularly relevant for pharmaceutical compounds. Unfortunately, there is no information available on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound .

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-6-25-19-12-9-17(13-20(19)28-14-23(4,5)22(25)27)24-21(26)16-7-10-18(11-8-16)29-15(2)3/h7-13,15H,6,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUXUIPXJQHWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide

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